molecular formula C15H16FNaO3 B10848682 Fluoro loxoprofen

Fluoro loxoprofen

Cat. No.: B10848682
M. Wt: 286.27 g/mol
InChI Key: ISLFLEUBAXYHSW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoro loxoprofen is a derivative of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. This compound has been developed to reduce the ulcerogenic activity associated with traditional loxoprofen while maintaining similar anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluoro loxoprofen involves the introduction of a fluorine atom into the loxoprofen molecule. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic substitution. The reaction conditions typically involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination step while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Fluoro loxoprofen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluoro loxoprofen has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of fluorination on the pharmacokinetics and pharmacodynamics of NSAIDs.

    Biology: Investigated for its reduced ulcerogenic potential compared to traditional loxoprofen.

    Medicine: Explored for its potential use in treating inflammatory conditions with fewer gastrointestinal side effects.

    Industry: Utilized in the development of new NSAID formulations with improved safety profiles

Mechanism of Action

Fluoro loxoprofen, like loxoprofen, is a prodrug that is metabolized into its active form in the body. The active metabolite inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, prostacyclin, and thromboxane. By inhibiting COX enzymes, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Uniqueness of Fluoro Loxoprofen: this compound stands out due to its reduced ulcerogenic activity while maintaining similar anti-inflammatory efficacy compared to loxoprofen. This makes it a safer alternative for patients who require long-term NSAID therapy .

Properties

Molecular Formula

C15H16FNaO3

Molecular Weight

286.27 g/mol

IUPAC Name

sodium;2-[2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl]propanoate

InChI

InChI=1S/C15H17FO3.Na/c1-9(15(18)19)12-6-5-10(8-13(12)16)7-11-3-2-4-14(11)17;/h5-6,8-9,11H,2-4,7H2,1H3,(H,18,19);/q;+1/p-1

InChI Key

ISLFLEUBAXYHSW-UHFFFAOYSA-M

Canonical SMILES

CC(C1=C(C=C(C=C1)CC2CCCC2=O)F)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.